[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl](4-iodophenyl)methanone
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Overview
Description
The compound “3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-ylmethanone” is a benzimidazole derivative . Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications . Moreover, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzimidazole moiety, which is a bicyclic compound that can be viewed as fused rings of the aromatic compounds benzene and imidazole . It also contains a pyrazole ring and a phenyl ring attached to a methanone group.Scientific Research Applications
- Alzheimer’s disease (AD) is characterized by memory loss and cognitive decline. Researchers have explored potential AChE inhibitors to combat AD. Some derivatives of this compound have shown promising inhibition of acetylcholine esterase (AChE), a key enzyme involved in AD progression .
- Several derivatives of this compound exhibit potent cytotoxicity against human cancer cell lines. Notably, compounds 3c, 3e, 5c, 5e, and 5g displayed strong cytotoxic effects with low IC50 values (ranging from 0.65 to 7.17 µM). Compound 5g, in particular, surpassed the efficacy of adriamycin, a known anticancer drug .
- The synthesized 1,2,3-triazoles, including this compound, were tested for antifungal activity against Candida albicans and Rhizopus oryzae. This research sheds light on potential applications in combating fungal infections .
- Compound 10ec, a derivative, induced apoptosis in BT-474 breast cancer cells. Biological studies revealed its impact on cell viability and colony formation .
- The 1,2,3-triazole framework serves as both a hydrogen bond donor and a metal chelator. Researchers have explored its potential in various contexts, including drug design and catalysis .
Alzheimer’s Disease Research
Anticancer Properties
Antifungal Activity
Apoptosis Induction
C–H Hydrogen Bonding and Metal Chelation
Future Directions
The future research directions could involve further exploration of the biological activities of this compound and its derivatives, given the wide range of activities exhibited by benzimidazole derivatives . Additionally, the development of efficient synthetic routes for this compound could be another area of focus.
properties
IUPAC Name |
[3-(1-benzylbenzimidazol-2-yl)pyrazol-1-yl]-(4-iodophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17IN4O/c25-19-12-10-18(11-13-19)24(30)29-15-14-21(27-29)23-26-20-8-4-5-9-22(20)28(23)16-17-6-2-1-3-7-17/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZSNLJOLPWWNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NN(C=C4)C(=O)C5=CC=C(C=C5)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17IN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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